molecular formula C17H21N5O4 B2631566 N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941994-47-4

N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2631566
CAS RN: 941994-47-4
M. Wt: 359.386
InChI Key: GIOFMFVPSLRUFA-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

Research has focused on the synthesis mechanisms and structural analysis of compounds within the same family as N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. For example, Ledenyova et al. (2018) explored the unexpected reaction mechanisms involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, highlighting the complexity of reactions within this chemical class through ANRORC rearrangement processes. This study provides insight into the synthetic pathways and potential chemical behaviors of closely related triazine derivatives (Ledenyova et al., 2018).

Biochemical Applications

A significant area of interest is the biochemical properties and potential applications of imidazo[2,1-c][1,2,4]triazine derivatives. For instance, compounds similar to the one have been evaluated for their inhibitory effects on various enzymes, indicating their potential in therapeutic contexts. A study by Lindell, Maechling, and Sabina (2010) on the synthesis and biochemical testing of related compounds as inhibitors of AMP deaminase demonstrates the biomedical relevance of such structures, potentially guiding future research on the targeted compound (Lindell, Maechling, & Sabina, 2010).

Material Science and Complexation Studies

Further applications extend into materials science, where the structural attributes of triazine and imidazo[2,1-c][1,2,4]triazine derivatives are leveraged in complexation and the formation of novel materials. Kobayashi et al. (2019) examined the complexation properties of related compounds with lanthanides, revealing their potential in creating materials with unique properties. Such studies suggest avenues for utilizing N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide in material sciences (Kobayashi et al., 2019).

Mechanism of Action

The mechanism of action for this compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved data .

Future Directions

The future directions for research on this compound are not available in the retrieved data .

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-12-2-4-13(5-3-12)21-7-8-22-16(25)14(19-20-17(21)22)15(24)18-6-10-26-11-9-23/h2-5,23H,6-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOFMFVPSLRUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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